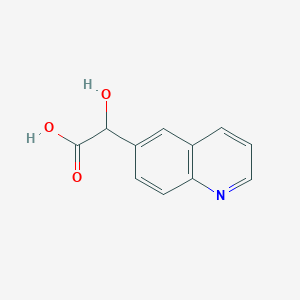

2-Hydroxy-2-(6-quinolyl)acetic Acid

Description

Contextualization of Quinolylacetic Acid Derivatives in Contemporary Organic Chemistry

Quinolylacetic acid derivatives are a class of compounds that have attracted considerable attention in medicinal and materials chemistry. The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a common feature in a multitude of biologically active compounds. nih.gov The attachment of an acetic acid side chain introduces a versatile functional group that can participate in various chemical interactions, enhancing the molecule's potential for biological activity and material science applications.

Researchers have explored quinoline-based carboxylic acid derivatives for a wide array of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. ontosight.ainih.gov For instance, certain quinoline carboxylic acids have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication, forming the basis for some fluoroquinolone antibiotics. Furthermore, the carboxylic acid group can act as a chelating agent for metal ions, a property that can be exploited in the design of new therapeutic agents and catalysts. The inherent aromatic nature of the quinoline system also allows for π-π stacking interactions, which are vital for the binding of molecules to biological targets. vulcanchem.com

Academic Significance of the 2-Hydroxyacetic Acid Moiety in Heterocyclic Systems

The 2-hydroxyacetic acid, or α-hydroxy acid, moiety is a prevalent structural motif in a vast number of natural products and synthetic molecules with significant biological functions. The presence of a hydroxyl group on the carbon alpha to the carboxylic acid introduces a chiral center and enhances the molecule's polarity and hydrogen-bonding capabilities. This functional group is known to be a key component in compounds with anti-inflammatory and exfoliative properties.

In the context of heterocyclic systems, the introduction of a 2-hydroxyacetic acid group can profoundly influence the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological receptors. This moiety is also a valuable synthetic intermediate, allowing for further chemical modifications and the creation of diverse molecular libraries for drug discovery.

Overview of Current Research Trajectories for 2-Hydroxy-2-(6-quinolyl)acetic Acid

Direct and extensive research specifically focused on this compound is still in its nascent stages. However, the existing body of knowledge on related quinoline derivatives provides a clear roadmap for future investigations. Current interest in this compound is primarily driven by its potential as a building block in the synthesis of more complex molecules with tailored biological activities.

The primary research trajectory involves the exploration of its synthesis and characterization. Developing efficient and scalable synthetic routes is the first critical step to enable further studies. Following this, a thorough investigation of its chemical and physical properties will be essential.

A significant area of future research will undoubtedly be the evaluation of its biological activity. Based on the known properties of similar compounds, it is hypothesized that this compound could exhibit antimicrobial, antifungal, or antitumor activities. nih.govnih.gov Screening this compound against a panel of bacterial and cancer cell lines would be a logical starting point.

Moreover, its structure suggests potential as a ligand for metal complexes. The quinoline nitrogen and the α-hydroxy carboxylate group could act as a bidentate chelator, opening up possibilities for its use in catalysis or as a metal-sequestering agent.

While specific experimental data on this compound is limited in publicly accessible literature, its chemical identity is confirmed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1339388-87-2 | bldpharm.com |

| Molecular Formula | C₁₁H₉NO₃ | bldpharm.com |

| Molecular Weight | 203.19 g/mol | bldpharm.com |

| SMILES Code | O=C(O)C(O)C1=CC=C2N=CC=CC2=C1 | bldpharm.com |

This table presents basic identification and property data for the target compound.

To further illustrate the potential characteristics of the target compound, a comparison with the closely related 2-(Quinolin-6-yl)acetic acid is informative. The key difference is the presence of the hydroxyl group on the alpha carbon of the acetic acid side chain.

Table 2: Comparative Data of this compound and a Related Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₁₁H₉NO₃ | 203.19 | Unavailable |

| 2-(Quinolin-6-yl)acetic acid | C₁₁H₉NO₂ | 187.19 | 1.7 nih.gov |

This interactive table allows for a direct comparison of the target compound with a non-hydroxylated analogue, highlighting the impact of the hydroxyl group on molecular weight. The XLogP3 value, a measure of lipophilicity, is provided for the analogue to suggest that the target compound would likely have a lower value due to the added hydroxyl group, indicating increased hydrophilicity.

The journey to fully understand and exploit the potential of this compound is just beginning. The foundation laid by research on analogous compounds provides a strong rationale for its continued investigation, with the promise of discovering new chemical entities with valuable applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-hydroxy-2-quinolin-6-ylacetic acid |

InChI |

InChI=1S/C11H9NO3/c13-10(11(14)15)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,10,13H,(H,14,15) |

InChI Key |

NGBAFEWXBSRZFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(C(=O)O)O)N=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Hydroxy 2 6 Quinolyl Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for a variety of reactions, including the formation of esters and amides, as well as decarboxylation under specific conditions.

The carboxylic acid functionality of 2-Hydroxy-2-(6-quinolyl)acetic acid can be readily converted to its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This is a reversible process, and to drive the reaction towards the product, an excess of the alcohol can be used or water can be removed as it is formed quimicaorganica.org.

Amidation involves the reaction of the carboxylic acid with an amine. Similar to esterification, this reaction often requires activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using coupling agents. These reactions are fundamental in modifying the properties of the parent molecule and are widely employed in the synthesis of derivatives with potential biological activities quimicaorganica.orgquora.com. The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl phosphates > thioesters > carboxylic esters/acids > amides > carboxylates libretexts.org.

Table 1: Representative Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| This compound | Alcohol (e.g., Methanol, Ethanol) | Ester | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | Amine (e.g., Ammonia (B1221849), primary/secondary amine) | Amide | Coupling agent or conversion to acyl halide |

The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, is a significant transformation. As an α-hydroxy acid, its decarboxylation behavior differs from that of β-keto acids. One prominent pathway is oxidative decarboxylation. For instance, treatment with oxidizing agents like bromine water can lead to the formation of an aldehyde and carbon dioxide cdnsciencepub.comresearchgate.netcdnsciencepub.com. The mechanism in neutral or alkaline conditions is proposed to involve the attack of the oxidizing agent at the carboxylate, which happens at the same time as the base-catalyzed removal of the proton from the hydroxyl group cdnsciencepub.comresearchgate.net. In acidic conditions, the reaction proceeds with the undissociated form of the acid and hypobromous acid as the oxidant cdnsciencepub.com.

Another potential route for decarboxylation involves the use of copper catalysts in the presence of quinoline (B57606), a reaction known as copper-quinoline decarboxylation acs.org. This method is particularly effective for certain aromatic and heteroaromatic carboxylic acids. Additionally, enzymatic pathways can also facilitate the decarboxylation of α-hydroxy acids, often through an oxidative mechanism where the corresponding α-keto acid is an intermediate nih.govnih.gov.

Hydroxyl Functional Group Reactivity

The α-hydroxyl group is another key reactive center in the molecule, susceptible to oxidation, condensation, and etherification reactions.

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding the corresponding α-keto acid, 2-oxo-2-(6-quinolyl)acetic acid. This transformation is of interest as α-keto acids are important intermediates in various synthetic and biological pathways organic-chemistry.orgnih.gov. A variety of oxidizing agents can be employed for this purpose. Chemoselective oxidation can be achieved using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant, which is advantageous as it avoids the over-oxidation and decarboxylation that can occur with stronger oxidants acs.org. Other methods for the oxidation of α-hydroxy acids to α-keto acids have also been reported, highlighting the synthetic utility of this transformation organic-chemistry.orgrsc.orgresearchgate.net. The product, 2-oxo-2-(6-quinolyl)acetic acid, can be characterized by spectroscopic methods such as NMR and mass spectrometry to confirm the presence of the ketone and carboxylic acid functionalities sigmaaldrich.compharmaffiliates.com.

Table 2: Oxidation of the Hydroxyl Group

| Starting Material | Product | Reagent Example |

|---|---|---|

| This compound | 2-Oxo-2-(6-quinolyl)acetic Acid | AZADO/O₂ |

The hydroxyl group can participate in condensation reactions. For example, under certain conditions, intermolecular condensation between two molecules of this compound could potentially lead to the formation of a dimeric ether or an ester via self-esterification, a phenomenon observed in other α-hydroxy acids google.com.

Etherification of the hydroxyl group can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. Various methods for the etherification of alcohols have been developed, some of which could be applicable to this compound, provided that the reaction conditions are compatible with the other functional groups in the molecule organic-chemistry.org.

Quinolyl Ring System Reactivity

The quinoline ring is an aromatic heterocyclic system that can undergo substitution reactions. The reactivity of the ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack numberanalytics.comtutorsglobe.comyoutube.com.

Electrophilic aromatic substitution, such as nitration or sulfonation, is expected to occur on the benzene (B151609) ring portion of the quinoline moiety. The presence of the nitrogen atom directs incoming electrophiles primarily to the 5- and 8-positions quora.comnumberanalytics.comuop.edu.pkarsdcollege.ac.inquimicaorganica.org. The reaction conditions, such as temperature, can influence the product distribution. For instance, sulfonation of quinoline at 220°C yields a mix of 5- and 8-sulfonic acids, while at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid can be formed slideshare.net. The substituent already present on the ring, in this case, the 2-hydroxy-2-acetic acid group at the 6-position, will also influence the regioselectivity of further substitutions.

Nucleophilic aromatic substitution, on the other hand, occurs preferentially on the electron-deficient pyridine ring, typically at the 2- and 4-positions quimicaorganica.orgtutorsglobe.comyoutube.com. For this compound, these positions are unsubstituted and thus potential sites for nucleophilic attack, especially if a good leaving group were present at these positions.

Table 3: Predicted Reactivity of the Quinolyl Ring

| Reaction Type | Preferred Positions | General Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | 5- and 8-positions | Strong acids (e.g., HNO₃/H₂SO₄) |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | Strong nucleophiles |

Electrophilic and Nucleophilic Substitution Patterns

The quinoline ring system exhibits distinct reactivity towards electrophilic and nucleophilic attacks. The nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution, making the benzene ring the preferred site for such reactions. researchgate.netarsdcollege.ac.in Conversely, the electron-deficient pyridine ring is more susceptible to nucleophilic substitution. researchgate.net

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) on the quinoline ring of this compound is predicted to occur primarily on the carbocyclic (benzene) ring. arsdcollege.ac.inquimicaorganica.org The nitrogen atom withdraws electron density from the heterocyclic ring, thus deactivating it towards electrophiles. researchgate.net The directing influence of the substituent at the 6-position is crucial. Generally, electrophilic attack on quinoline favors positions 5 and 8 due to the greater stability of the resulting cationic intermediates. arsdcollege.ac.inquimicaorganica.org

However, reaction conditions can influence the regioselectivity. For instance, the sulfonation of quinoline at high temperatures (300°C) yields quinoline-6-sulfonic acid as the thermodynamically stable product. researchgate.net This suggests that under thermodynamic control, substitution at the 6-position is possible. Nitration of a related 4,7-dimethylcoumarin, which then forms a quinoline-2-one structure, results in substitution at both the 6- and 8-positions, further highlighting the possibility of substitution at the 6-position in related systems. sapub.org

| Reaction Type | Predicted Primary Positions of Attack | Controlling Factors | Supporting Evidence |

|---|---|---|---|

| General (Nitration, Halogenation) | 5 and 8 | Kinetic Control (stability of cationic intermediate) | General reactivity of quinoline. arsdcollege.ac.inquimicaorganica.org |

| Sulfonation | 6 or 8 | Thermodynamic vs. Kinetic Control (temperature dependent) | Formation of quinoline-6-sulfonic acid at 300°C. researchgate.net |

Nucleophilic Substitution:

Nucleophilic substitution on the quinoline ring typically occurs on the electron-deficient pyridine moiety, with positions 2 and 4 being the most favored sites for attack. researchgate.netarsdcollege.ac.in The presence of halogen atoms at the 2- or 4-position makes them readily displaceable by nucleophiles. arsdcollege.ac.in A notable example is the Chichibabin reaction, where quinoline reacts with sodamide to yield 2-aminoquinoline. arsdcollege.ac.in In the context of this compound, direct nucleophilic substitution on the unsubstituted ring is less common but can be achieved under specific conditions, such as the catalyst-free substitution of hydrogen in quinolines by acylethynylpyrroles to form 2-substituted products. rsc.org

| Reaction Type | Favored Positions of Attack | Reaction Example | Reference |

|---|---|---|---|

| Amination | 2 | Chichibabin reaction (NaNH₂) | arsdcollege.ac.in |

| Alkylation/Arylation | 2 | Reaction with organolithium reagents (e.g., phenyllithium) | arsdcollege.ac.in |

| Substitution of Hydrogen | 2 | Reaction with acylethynylpyrroles | rsc.org |

Annulation and Cycloaddition Reactions Involving the Quinolyl Moiety

The quinoline scaffold of this compound can participate in various annulation and cycloaddition reactions to construct more complex fused heterocyclic systems. These reactions are valuable for creating novel molecular architectures with potential biological activities. nih.govnih.gov

One modern approach involves paired electrolysis, which enables a cascade annulation for the synthesis of highly functionalized quinoline-substituted molecules from readily available starting materials. nih.govscispace.com Another significant reaction is the Povarov reaction, a [3+2+1] cycloaddition, which can be used to synthesize quinoline skeletons bearing multiple aryl groups. nih.gov

Furthermore, the quinoline ring can undergo formal [3+2] cycloaddition reactions. For instance, the copper(II)-catalyzed reaction of hydroxyquinolones with 2H-azirines leads to the formation of pyrrolo[3,2-c]quinolone scaffolds through the cleavage of the N1-C2 azirine bond. mdpi.com The α-hydroxy acid side chain itself can be a precursor for annulation reactions. Through a decarboxylative oxidative process, α-hydroxy acids can serve as in situ generated aldehyde surrogates, which can then undergo condensation and intramolecular cyclization to form fused N-heterocycles like pyrrolo[1,2-a]quinoxalines. rsc.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Paired Electrolysis Annulation | Isatins, alkynes, bioactive molecules | Functionalized quinoline-substituted molecules | Electrochemical cascade reaction | nih.govscispace.com |

| Povarov Reaction ([3+2+1] Cycloaddition) | Enaminones, aryl methyl ketones, arylamines | 2,3-diaroyl quinolines | One-pot, multicomponent synthesis | nih.gov |

| [3+2] Cycloaddition | Hydroxyquinolones, 2H-azirines | Pyrrolo[3,2-c]quinolones | Copper(II)-catalyzed | mdpi.com |

| Decarboxylative Oxidative Annulation | α-Hydroxy acid, various amines | Fused N-heterocycles (e.g., pyrrolo[1,2-a]quinoxalines) | α-Hydroxy acid as an aldehyde surrogate | rsc.org |

Mechanistic Studies of Intramolecular and Intermolecular Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies have shed light on the intermediates and transition states involved in various transformations of quinoline derivatives. In the paired electrolysis enabled cascade annulation, the proposed mechanism involves the initial reduction of an isatin (B1672199) derivative at the cathode to generate a radical anion intermediate (A). scispace.comresearchgate.net This is followed by a radical-radical cross-coupling with an iodine radical to form intermediate B, which then undergoes ring-opening and further transformations. scispace.com

In electrophilic substitution reactions, the stability of the cationic intermediate (Wheland intermediate) determines the regioselectivity. Attack at positions 5 and 8 leads to intermediates where the positive charge can be delocalized over two rings without disrupting the aromaticity of the pyridine ring, making them more stable. quimicaorganica.org

For some nucleophilic substitutions, such as the reaction of quinoline with acylethynylpyrroles, an intermediate [2+3]-cycloadduct has been proposed and, in some cases, isolated. rsc.org The reaction is thought to proceed via a redox ring-opening of this cycloadduct. rsc.org

Kinetics and Thermodynamic Control in Reaction Pathways

The outcome of reactions involving the quinoline ring can often be dictated by kinetic versus thermodynamic control. A classic example is the sulfonation of quinoline. At a lower temperature (220°C), the kinetically favored product, quinoline-8-sulfonic acid, is predominantly formed. However, at a higher temperature (300°C), this isomerizes to the more stable, thermodynamically favored quinoline-6-sulfonic acid. researchgate.net This is particularly relevant for this compound, as it indicates that reactions targeting the 6-position may be favored under thermodynamic conditions.

The kinetics of reactions involving the acetic acid moiety, such as esterification, are also important. The esterification of acetic acid is typically a second-order reversible reaction. researchgate.net The presence of a catalyst, such as an acid, is usually required to achieve a reasonable reaction rate. researchgate.net For this compound, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups could influence the kinetics of such reactions.

| Condition | Major Product | Type of Control | Reference |

|---|---|---|---|

| 220°C | Quinoline-8-sulfonic acid | Kinetic | researchgate.net |

| 300°C | Quinoline-6-sulfonic acid | Thermodynamic | researchgate.net |

Spectroscopic and Advanced Structural Elucidation of 2 Hydroxy 2 6 Quinolyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 2-Hydroxy-2-(6-quinolyl)acetic Acid can be determined.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methine proton at the chiral center, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The aromatic region would likely display a complex pattern of doublets and multiplets between δ 7.0 and 9.0 ppm, characteristic of a 6-substituted quinoline ring system. tsijournals.comuncw.educhemicalbook.comchemicalbook.comchemicalbook.com The proton on the chiral carbon (C2), being adjacent to an oxygen atom and the quinoline ring, is anticipated to appear as a singlet at approximately δ 5.0-5.5 ppm. The protons of the carboxylic acid and hydroxyl groups are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration, but are typically found in the regions of δ 10-13 ppm and δ 4-6 ppm, respectively. researchgate.netcopernicus.org

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing around δ 170-180 ppm. researchgate.netresearchgate.net The carbon atom of the chiral center (C2), bonded to two oxygen atoms, would likely resonate in the range of δ 70-80 ppm. The nine carbon atoms of the quinoline ring are expected to produce a series of signals in the aromatic region, from approximately δ 120 to 150 ppm, with the carbons adjacent to the nitrogen atom showing the most significant downfield shifts. researchgate.netresearchgate.netchemicalbook.comchemicalbook.com

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.8 - 9.0 | dd |

| H3 | 7.3 - 7.5 | dd |

| H4 | 8.0 - 8.2 | d |

| H5 | 7.8 - 8.0 | d |

| H7 | 7.6 - 7.8 | dd |

| H8 | 8.0 - 8.2 | d |

| Cα-H | 5.2 - 5.4 | s |

| OH | 4.0 - 6.0 | br s |

| COOH | 10.0 - 13.0 | br s |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| Cα | 70 - 80 |

| C2 | 148 - 152 |

| C3 | 120 - 124 |

| C4 | 135 - 139 |

| C4a | 128 - 132 |

| C5 | 126 - 130 |

| C6 | 135 - 139 |

| C7 | 120 - 124 |

| C8 | 128 - 132 |

| C8a | 145 - 149 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular puzzle. A COSY spectrum would reveal the correlations between adjacent protons, confirming the spin systems within the quinoline ring. For instance, it would show a correlation between H2 and H3, and between H7 and H8. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each C-H bond. researchgate.net More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would further delineate the connectivity by showing correlations between protons and carbons that are two or three bonds away, for example, linking the Cα-H proton to the carbons of the quinoline ring and the carbonyl carbon.

Vibrational Spectroscopy for Characteristic Functional Group Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. spectroscopyonline.comorgchemboulder.com The O-H stretch of the alcohol would likely appear as a sharper band around 3500-3200 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to give a strong, sharp absorption band in the range of 1760-1690 cm⁻¹. spectroscopyonline.comorgchemboulder.com The spectrum would also show C-O stretching vibrations between 1320 and 1210 cm⁻¹ for the carboxylic acid and around 1100 cm⁻¹ for the alcohol. spectroscopyonline.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would appear in the 1650-1450 cm⁻¹ region. astrochem.orgresearchgate.netacs.orgmdpi.comchemicalbook.commdpi.com

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| O-H stretch (Alcohol) | 3500 - 3200 | Medium, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C, C=N stretch (Quinoline) | 1650 - 1450 | Medium to Strong |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-O stretch (Alcohol) | 1150 - 1050 | Medium |

| O-H bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| C-H bend (Aromatic) | 900 - 675 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the symmetric breathing vibrations of the quinoline ring are expected to be prominent in the Raman spectrum. acs.org The C=C bonds of the aromatic system would also show strong signals. The C=O stretch is also observable in Raman, though typically weaker than in the IR spectrum. This complementary nature aids in a more complete vibrational assignment. acs.orgrsc.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₉NO₃), the molecular weight is 203.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 203.

The fragmentation of the molecule would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (–COOH), which would result in a fragment ion at m/z 158 (M-45). libretexts.orgwhitman.eduscienceready.com.auyoutube.com Another plausible fragmentation is the loss of a water molecule (H₂O) from the hydroxyl group and the acidic proton, leading to a peak at m/z 185 (M-18). The quinoline ring itself can undergo fragmentation, for instance, by losing HCN (m/z 27), a characteristic fragmentation of the quinoline core. nih.govresearchgate.netmcmaster.caresearchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Interactive Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 203 | [M]⁺ |

| 185 | [M - H₂O]⁺ |

| 158 | [M - COOH]⁺ |

| 130 | [C₉H₇N]⁺ (Quinoline) |

| 129 | [C₉H₆N]⁺ |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

The electronic absorption and fluorescence spectra of quinoline and its derivatives are characterized by transitions involving π and non-bonding (n) electrons. For this compound, the electronic spectrum is primarily governed by the quinoline ring system, with modifications introduced by the α-hydroxy acetic acid substituent at the 6-position.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum of quinoline derivatives typically exhibits multiple bands corresponding to π-π* and n-π* electronic transitions. researchgate.net In polar solvents, these transitions can be influenced by solvent-solute interactions. The absorption spectra of quinoline carboxaldehydes, for instance, have been studied both experimentally and theoretically, providing insight into the electronic properties of substituted quinolines. illinois.edu

For this compound, the expected absorption bands are primarily associated with the quinoline nucleus. The π-π* transitions, which are generally of high intensity, are expected in the UV region. The n-π* transitions, arising from the nitrogen lone pair, are typically of lower intensity and may be observed as a shoulder on the main absorption bands. The presence of the carboxylic acid and hydroxyl groups can lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to unsubstituted quinoline.

A comparative analysis with related quinoline derivatives suggests that the absorption spectrum of this compound would display characteristic bands that can be attributed to the electronic transitions within the aromatic system. researchgate.net

Fluorescence Spectroscopy:

Quinoline and many of its derivatives are known to be fluorescent. rsc.org The fluorescence emission results from the radiative decay of the lowest excited singlet state (S1) to the ground state (S0). The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment.

In the context of this compound, the quinoline moiety acts as the primary fluorophore. The nature and position of the substituent can significantly modulate the fluorescence characteristics. For example, the presence of a carboxylic acid group can influence the excited-state dynamics, potentially leading to quenching or enhancement of fluorescence depending on the solvent and pH. nih.govnih.gov Studies on quinoline-based receptors for carboxylic acids have demonstrated that hydrogen bonding interactions can lead to significant changes in fluorescence, including the formation of excimers. nih.govnih.govresearchgate.net

The fluorescence spectrum of this compound is anticipated to show an emission band at a longer wavelength than its absorption, with the specific Stokes shift being dependent on the solvent polarity and the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π-π* | Quinoline Ring | 250-350 | High |

| n-π* | Quinoline Nitrogen | 300-400 | Low |

X-ray Diffraction for Solid-State Molecular Architecture

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives provides a strong basis for predicting its solid-state architecture. researchgate.netnih.gov

Molecular Conformation and Packing:

In the crystalline state, molecules of this compound are expected to pack in a manner that maximizes stabilizing interactions. Hydrogen bonding will likely play a dominant role in the crystal packing. The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong O-H···O and O-H···N hydrogen bonds. The hydroxyl group also serves as a hydrogen bond donor and acceptor. These interactions can lead to the formation of extended networks, such as chains or sheets. researchgate.net

For instance, the crystal structure of N-(quinolin-6-yl)hydroxylamine reveals the formation of tetramer-like units through O-H···N and N-H···N hydrogen bonds. researchgate.net Similarly, quinoline-6-carboxylic acid derivatives are known to form intricate hydrogen-bonded networks in the solid state. ontosight.ai

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Dimer, Chain |

| Hydrogen Bond | Carboxylic Acid (O-H) | Quinoline Nitrogen | Chain, Sheet |

| Hydrogen Bond | Hydroxyl (O-H) | Carboxylic Acid (C=O) | Dimer, Chain |

| Hydrogen Bond | Hydroxyl (O-H) | Quinoline Nitrogen | Chain, Sheet |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Offset or Parallel Stacking |

Advanced Analytical Methods for Purity and Isomeric Characterization

Purity Analysis:

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol), would be suitable for separating the main compound from any impurities. Detection is typically achieved using a UV detector set at a wavelength where the quinoline chromophore absorbs strongly.

Isomeric Characterization and Separation:

The separation of the enantiomers of this compound requires a chiral stationary phase (CSP) in HPLC or a chiral selector in capillary electrophoresis (CE).

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral compounds, including various pharmaceuticals and their intermediates. hplc.eu The choice of the specific chiral column and mobile phase composition is crucial for achieving baseline separation of the enantiomers.

Capillary Electrophoresis (CE): CE offers a high-efficiency alternative for chiral separations. Cyclodextrins and their derivatives are commonly used as chiral selectors in the background electrolyte. mdpi.com The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile this compound would need to be derivatized to increase its volatility. Esterification of the carboxylic acid and silylation of the hydroxyl group would be common derivatization strategies. GC-MS can then be used to identify and quantify impurities, and with a chiral GC column, it can also be applied for enantiomeric separation. nih.gov

Table 3: Advanced Analytical Methods for this compound

| Analytical Technique | Purpose | Key Parameters |

|---|---|---|

| Reversed-Phase HPLC | Purity Assessment | C18 column, UV detection |

| Chiral HPLC | Enantiomeric Separation | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Capillary Electrophoresis (CE) | Enantiomeric Separation | Chiral Selector (e.g., cyclodextrin) |

| GC-MS (after derivatization) | Impurity Profiling, Isomeric Analysis | Derivatization (e.g., esterification, silylation), Chiral GC column for enantiomers |

Computational and Theoretical Investigations of 2 Hydroxy 2 6 Quinolyl Acetic Acid

Quantum Chemical Methodologies for Molecular Properties

Quantum chemical methods are at the forefront of computational chemistry, offering a framework to predict the behavior of electrons and nuclei in molecules. These methodologies are essential for calculating a wide range of molecular properties, from geometric parameters to spectroscopic signatures.

Density Functional Theory (DFT) has become a standard and widely used method for modeling the ground-state properties of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for systems of the size of 2-Hydroxy-2-(6-quinolyl)acetic Acid. DFT calculations focus on the electron density to determine the total energy of the system and, from there, its equilibrium geometry and other electronic properties. chemrxiv.org Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p), are commonly employed to perform these calculations. nih.gov

The primary output of a DFT geometry optimization is the molecule's lowest-energy three-dimensional structure. This includes precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would involve defining the orientation of the acetic acid substituent relative to the quinoline (B57606) ring system. These geometric parameters are fundamental for understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated with DFT

This table presents hypothetical data representative of what a DFT calculation would yield. Specific values are for illustrative purposes.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C(carboxyl)-C(alpha) | 1.53 Å | |

| C(alpha)-O(hydroxyl) | 1.43 Å | |

| C(alpha)-C(quinoline) | 1.51 Å | |

| C(carboxyl)=O | 1.21 Å | |

| C(carboxyl)-O(hydroxyl) | 1.36 Å | |

| Bond Angles | ||

| O=C-O | 123.0° | |

| C(quinoline)-C(alpha)-C(carboxyl) | 110.5° | |

| Dihedral Angle | ||

| C(ring)-C(ring)-C(alpha)-C(carboxyl) | 65.0° |

To investigate properties beyond the ground state, such as how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT is an extension of DFT used to calculate the properties of electronically excited states. researchgate.net It is a powerful tool for predicting vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of these absorptions. cnr.it

Furthermore, TD-DFT can be used to optimize the geometry of excited states, providing insights into how the molecule's structure changes upon photoexcitation. This is crucial for understanding fluorescence phenomena and photochemical reactivity. nih.gov Calculations can predict the energies of the lowest-lying singlet (S₁) and triplet (T₁) excited states, which are key to photophysical processes. For this compound, TD-DFT would identify the nature of the electronic transitions, such as π→π* transitions localized on the quinoline ring or n→π* transitions involving the oxygen lone pairs.

Table 2: Representative TD-DFT Calculated Excited State Properties for this compound

This table contains hypothetical data to illustrate typical TD-DFT results.

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S₁ | 3.85 | 0.05 | HOMO -> LUMO | n→π |

| S₂ | 4.20 | 0.45 | HOMO-1 -> LUMO | π→π |

| S₃ | 4.55 | 0.30 | HOMO -> LUMO+1 | π→π* |

Conformational Analysis and Tautomerism Studies

Molecules that are not completely rigid can exist in various spatial arrangements, known as conformations. Additionally, molecules with specific functional groups can interconvert between structural isomers called tautomers. Computational methods are indispensable for exploring these aspects of molecular behavior.

Conformational analysis involves mapping the potential energy surface of a molecule to identify stable conformers, which correspond to energy minima. rsc.org For this compound, rotations around the single bonds connecting the quinoline ring, the alpha-carbon, and the carboxylic acid group give rise to different conformers. Theoretical calculations can determine the relative energies of these conformers, identifying the most stable arrangement. nih.gov

Beyond identifying stable structures, these studies can calculate the energy barriers that separate them. nih.gov These barriers, or transition states, determine the rate at which the molecule can convert between different conformations. A low energy barrier suggests rapid interconversion at room temperature, meaning the molecule is flexible, while a high barrier indicates that conformers might be isolated. rsc.org

Table 3: Hypothetical Relative Energies of Conformers and Interconversion Barriers for this compound

This table presents plausible relative energies to illustrate the results of a conformational analysis.

| Conformer | Description | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

| Conf-1 | Gauche orientation of quinoline and carboxyl groups | 0.0 (Most Stable) | 5.5 (to Conf-2) |

| Conf-2 | Anti orientation of quinoline and carboxyl groups | 1.8 | 3.7 (to Conf-1) |

| Conf-3 | Syn orientation with intramolecular H-bond | 0.5 | 7.2 (to Conf-1) |

The properties and behavior of a molecule can change dramatically in the presence of a solvent. researchgate.net Computational models can simulate these effects, providing a more realistic picture of the molecule's behavior in solution. Solvation is known to strongly influence tautomeric equilibria. masterorganicchemistry.com For this compound, there is potential for keto-enol tautomerism. The equilibrium between these forms is highly dependent on the solvent's polarity. masterorganicchemistry.com

Theoretical studies often employ continuum solvation models, where the solvent is treated as a uniform medium with a specific dielectric constant. These models can predict how the solvent stabilizes different conformers or tautomers. For instance, polar solvents are expected to stabilize more polar species through dipole-dipole interactions or hydrogen bonding. nih.gov In some cases, specific solvent molecules can mediate proton transfer, a process that can be modeled computationally. nih.gov Studies on similar compounds show that polar solvents can deprotonate hydroxyl groups, influencing the dominant species in solution. nih.gov

Table 4: Example of Solvation Effects on the Relative Stability of Tautomers

This table provides a hypothetical illustration of how a solvent can shift a tautomeric equilibrium.

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Enol Form (Hydroxy) | 0.0 | 1.5 |

| Keto Form | 2.5 | 0.0 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, specifically the distribution of its electrons, governs its chemical reactivity. DFT calculations provide access to the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The properties of these frontier orbitals are used to calculate various reactivity descriptors. researchgate.net

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, are derived from HOMO and LUMO energies. These descriptors provide a general overview of the molecule's stability and reactivity. For example, a large HOMO-LUMO gap generally implies high kinetic stability. Local reactivity descriptors, on the other hand, identify specific sites within the molecule that are prone to electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MEP) is a commonly used local descriptor that maps the charge distribution onto the molecular surface, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 5: Illustrative Reactivity Descriptors for this compound from DFT

This table shows representative values for reactivity descriptors and their general interpretation.

| Descriptor | Definition | Hypothetical Value | Interpretation |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.2 eV | Related to ionization potential; ability to donate electrons |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.8 eV | Related to electron affinity; ability to accept electrons |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.4 eV | Indicates chemical stability and low reactivity |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.2 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ² / (2η) | 1.8 eV | Propensity to act as an electrophile |

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Quinolines (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.53 | -1.23 | 5.30 |

| 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde | -6.89 | -2.67 | 4.22 |

| Quinoline-4-carboxylic acid derivative | -6.21 | -2.15 | 4.06 |

Note: The values in this table are illustrative and are based on data reported for various quinoline derivatives in the literature. The exact values for this compound would require specific calculations.

The presence of the hydroxyl and carboxylic acid groups on the acetic acid moiety attached to the quinoline ring at the 6-position would be expected to influence the electronic properties and thus the HOMO-LUMO gap. The electron-withdrawing nature of the carboxylic acid group and the potential for intramolecular hydrogen bonding could lead to a modulation of the energy gap compared to unsubstituted quinoline.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.gov It provides a description of the bonding in terms of localized orbitals and the interactions between them. These interactions, particularly the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, contribute to the stabilization of the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified.

Table 2: Illustrative Intramolecular Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of a Quinoline Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N5 | π(C1-C2) | 15.23 |

| LP(1) O1 | σ(C2-C3) | 8.45 |

| π(C7-C8) | π*(C9-C10) | 20.11 |

Note: This table presents hypothetical data based on typical NBO analysis results for heterocyclic compounds to illustrate the type of information obtained. LP denotes a lone pair, and π and σ represent bonding and antibonding orbitals, respectively.*

The analysis would also provide insights into the hybridization of the atoms and the natural charges, further elucidating the electronic structure. youtube.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atom of the quinoline ring, indicating these are the primary sites for electrophilic attack. researchgate.net The hydrogen atom of the carboxylic acid and the hydroxyl group would exhibit a positive potential (blue), highlighting their acidic nature. nih.govresearchgate.netsemanticscholar.org The aromatic rings would show a distribution of electron density with regions of both negative and positive potential.

The MEP analysis is particularly useful in understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state structure and biological activity of the molecule.

Fukui Functions and Local Reactivity Indices

Fukui functions are used within the framework of Density Functional Theory (DFT) to describe the reactivity of different sites within a molecule. researchgate.netnih.gov They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui function provides a value for each atom, allowing for a quantitative prediction of local reactivity.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species). researchgate.net

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r) : for radical attack.

For this compound, the calculation of Fukui functions would identify the specific atoms most susceptible to different types of chemical reactions. For instance, the nitrogen atom in the quinoline ring and the oxygen atoms would likely have high f- values, indicating their susceptibility to electrophilic attack. Certain carbon atoms in the quinoline ring might show high f+ values, suggesting they are prone to nucleophilic attack. researchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. nih.govacs.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. iipseries.orgacs.org

The synthesis of quinoline-4-carboxylic acids, which are structurally related to the target molecule, has been studied computationally. researchgate.netui.ac.idacs.orgnih.gov For example, the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a common method for synthesizing quinoline-4-carboxylic acids. nih.gov Computational studies of such reactions can help in understanding the role of catalysts, the stereoselectivity of the reaction, and the factors that influence the reaction yield. nih.gov

For this compound, computational studies could explore its formation through various synthetic routes. For instance, the reaction mechanism for the introduction of the hydroxyl group at the α-position of the acetic acid side chain could be investigated. Furthermore, the decarboxylation or other potential reactions of the molecule could be modeled to understand its stability and reactivity under different conditions. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.netresearchgate.net These predictions can be correlated with experimental data to confirm the structure of a synthesized compound and to aid in the interpretation of experimental spectra. nih.gov

For this compound, DFT calculations could predict:

1H and 13C NMR chemical shifts : These calculations would help in assigning the signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule. nih.govnih.gov

IR vibrational frequencies : The calculated vibrational frequencies would correspond to the stretching and bending modes of the various functional groups (e.g., O-H, C=O, C-N, aromatic C-H). nih.gov Comparing the calculated spectrum with the experimental one can help in identifying characteristic peaks.

UV-Vis absorption spectra : Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). nih.govresearchgate.net This would provide insight into the electronic structure and the nature of the chromophores in the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative for a Quinoline Derivative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (δ, ppm) - H8 | 8.12 | 8.09 |

| 13C NMR (δ, ppm) - C4 | 145.3 | 144.8 |

| IR (cm-1) - C=O stretch | 1725 | 1720 |

| UV-Vis λmax (nm) | 315 | 318 |

Note: This table is for illustrative purposes and shows the typical level of agreement that can be achieved between predicted and experimental data for similar compounds.

The accurate prediction of spectroscopic properties relies on the choice of the appropriate computational method and basis set. researchgate.netsemanticscholar.org The correlation between theoretical and experimental data provides a powerful approach for the structural elucidation and characterization of novel compounds like this compound.

Derivatives and Analogues of 2 Hydroxy 2 6 Quinolyl Acetic Acid in Research

Modification of the Quinolyl Core

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly influences molecular properties. Synthetic efforts have focused on introducing a variety of substituents onto the quinolyl core and on fusing it with other ring systems to explore new chemical space.

The generation of substituted quinoline rings is a cornerstone of creating derivatives of the parent compound. A multitude of established synthetic protocols allows for the introduction of diverse functional groups onto the heterocyclic core. Classic methods such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, remain highly relevant for producing polysubstituted quinolines. organic-chemistry.org Variations in the starting materials, such as using different substituted anilines or carbonyl compounds, provide direct access to a wide array of quinoline derivatives. organic-chemistry.org

Modern synthetic methods have further expanded the toolkit for quinoline modification. For instance, metal-catalyzed cross-coupling reactions, like the Suzuki coupling, are employed to attach aryl or heteroaryl groups at specific positions on the quinoline ring, as demonstrated in the synthesis of 6-substituted quinoline-4-carboxamides. researchgate.net Other notable approaches include the Doebner-von Miller reaction and the Skraup synthesis, which provide pathways to various benzo[f]quinoline (B1222042) derivatives. researchgate.net Furthermore, transformations of pre-existing quinoline systems, such as the conversion of heterocyclic N-oxides into 2-alkyl-, aryl-, or alkenyl-substituted N-heterocycles using copper catalysis, offer additional routes for diversification. organic-chemistry.org

Table 1: Selected Synthetic Methods for Substituted Quinolines

| Method | Description | Reactants |

| Friedländer Synthesis | Condensation reaction to form the quinoline ring system. | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound |

| Suzuki Coupling | Palladium-catalyzed cross-coupling for C-C bond formation. | Halo-quinoline + Aryl/heteroaryl boronic acid |

| Doebner-von Miller | Reaction of α,β-unsaturated carbonyl compounds with anilines. | Aniline + α,β-Unsaturated aldehyde/ketone |

| N-Oxide Functionalization | Copper-catalyzed reaction to introduce substituents at the C2-position. | Quinoline N-oxide + Grignard/other organometallic reagents |

To explore the impact of increased structural complexity and altered electronic properties, researchers have synthesized analogues where the quinoline core is fused with additional rings. These benzo-fused and other heterocyclic systems expand the structural diversity of quinolylacetic acids. The synthesis of benzo[f]quinoline and benzo[c]quinoline derivatives has been achieved through multi-step sequences, often involving quaternization of the quinoline nitrogen followed by a [3+2] dipolar cycloaddition reaction. mdpi.comnih.gov These methods create polycyclic frameworks with distinct three-dimensional shapes. mdpi.comnih.gov

In other work, quinoline-based benzo[d]imidazole derivatives have been synthesized by reacting 3-formyl-2-mercaptoquinoline with O-phenylenediamines. nih.gov Furoquinolones, another class of fused heterocycles, have also been reported, highlighting the versatility of the quinoline scaffold in creating complex molecular architectures.

Table 2: Examples of Fused Heterocyclic Analogues

| Analogue Class | Synthetic Approach | Key Intermediates/Reactions | Reference |

| Benzo[c]quinolines | Quaternization followed by [3+2] dipolar cycloaddition. | Benzo[c]quinolinium ylides | mdpi.com |

| Benzo[f]quinolines | Skraup reaction or Doebner-Von Miller reaction. | 2-Naphthylamine, glycerol, acid | researchgate.net |

| Quinoline-benzo[d]imidazoles | Condensation and subsequent alkylation. | 3-Formyl-2-mercaptoquinoline, O-phenylenediamines | nih.gov |

Variations of the Hydroxyacetic Acid Side Chain

The hydroxyacetic acid moiety is a critical component of the molecule, offering multiple points for modification. Research has focused on derivatizing the carboxylic acid group, altering the alpha-substituent, and extending the length of the side chain.

The carboxylic acid group of 2-hydroxy-2-(6-quinolyl)acetic acid is readily converted into esters and amides, which can significantly alter the compound's physicochemical properties.

Ester Synthesis: Esterification of α-hydroxy acids is commonly achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. google.com For substrates sensitive to strong acids, alternative methods are employed. One such method is transesterification, where a lower alkyl ester of the α-hydroxy acid is converted into a different ester by reaction with a higher-boiling alcohol. google.com Boric acid has also been reported as an effective catalyst for the esterification of α-hydroxy acids with alcohols, often in the presence of a water-carrying agent like toluene (B28343) or cyclohexane (B81311) to drive the reaction to completion. trea.com

Amide Synthesis: The synthesis of amides from carboxylic acids often requires activation of the carboxyl group. jackwestin.com A common strategy involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.net Alternatively, peptide coupling reagents can be used to facilitate the direct condensation of the carboxylic acid with an amine. Numerous coupling agents are available, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a reactive intermediate that is then attacked by the amine. jackwestin.com For α-hydroxy amides specifically, a method involving the generation of a bis-trimethylsilyl derivative followed by treatment with oxalyl chloride and subsequent addition of an amine has been developed. researchgate.net

Table 3: Common Reagents for Ester and Amide Synthesis

| Transformation | Reagent Class | Example Reagents | Key Features |

| Esterification | Acid Catalysts | H₂SO₄, Boric Acid | Direct reaction with alcohol. google.comtrea.com |

| Esterification | Transesterification | Base or Acid Catalysts | Conversion of one ester to another. google.com |

| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate. researchgate.net |

| Amidation | Coupling Agents | DCC, EDCI/HOAt | Direct condensation of acid and amine. jackwestin.com |

Modification of the α-hydroxy group on the acetic acid side chain opens avenues to new classes of analogues with potentially different biological activities and chemical properties. The hydroxyl group can be replaced with other functional groups, such as an amino or azido (B1232118) group.

Synthesis of α-Amino Analogues: The direct replacement of the α-hydroxy group with an amino group is a challenging transformation. However, methods have been developed for the direct amination of α-hydroxy amides using titanium tetrachloride (TiCl₄) as a mediator. nih.govrug.nl This reaction proceeds under mild conditions and is compatible with a wide range of primary, secondary, and heterocyclic amines. nih.govrug.nl An alternative conceptual route involves the synthesis of α-amino acids from α-keto acids via reductive amination. libretexts.org This would require the oxidation of the α-hydroxy group in this compound to the corresponding α-keto acid, followed by reaction with ammonia (B1221849) in the presence of a reducing agent. Other established methods for α-amino acid synthesis, such as the Strecker synthesis or the amination of α-bromo carboxylic acids, could also be adapted. libretexts.orglibretexts.org

Synthesis of α-Azido Analogues: The azide (B81097) functional group is a versatile precursor for amines (via reduction) and triazoles (via cycloaddition). The conversion of an α-hydroxy ester to an α-azido ester can be accomplished via a Mitsunobu reaction. This reaction utilizes reagents such as 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and a phosphine (B1218219) (e.g., trimethylphosphine) in the presence of hydrazoic acid (HN₃), proceeding with complete inversion of stereochemistry at the α-carbon. organic-chemistry.org The synthesis of α-azido ketones, which could be precursors to the target acid, can be achieved from α-bromo ketones using sodium azide. nih.gov The enhanced acidity of the α-hydrogen in α-azido ketones also allows for further synthetic manipulations. rsc.org

Table 4: Synthetic Routes to α-Substituted Analogues

| Target Analogue | Synthetic Strategy | Key Reagents/Intermediates | Reference |

| α-Amino Acid | Direct amination of α-hydroxy amide | TiCl₄, Amine | nih.govrug.nl |

| α-Amino Acid | Reductive amination | α-Keto acid, NH₃, Reducing agent | libretexts.org |

| α-Azido Acid | Mitsunobu reaction on α-hydroxy ester | ADDP, PMe₃, HN₃ | organic-chemistry.org |

Extending the acetic acid side chain by one or more carbon atoms (homologation) leads to β- or γ-quinolyl-hydroxy acids, which can adopt different conformations and interact differently with biological targets.

The Arndt-Eistert reaction is the most prominent method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org The process involves three main steps:

Activation: The starting carboxylic acid is first converted into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). Given the presence of a hydroxyl group in this compound, this group would likely require protection (e.g., as a silyl (B83357) ether) prior to this step to prevent unwanted side reactions. nih.gov

Diazoketone Formation: The activated acyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.orgnrochemistry.com

Wolff Rearrangement: The α-diazoketone, in the presence of a metal catalyst (commonly silver(I) oxide, Ag₂O) and a nucleophile (such as water), undergoes a Wolff rearrangement. organic-chemistry.org This step involves the expulsion of a nitrogen molecule and the migration of the alkyl group to form a ketene (B1206846) intermediate, which is immediately trapped by water to yield the homologated carboxylic acid—in this case, 3-hydroxy-3-(6-quinolyl)propanoic acid. organic-chemistry.orgnrochemistry.com

Studies on the Arndt-Eistert homologation of α-hydroxy acids have shown that the reaction conditions must be carefully controlled. colab.wsresearchgate.net Other chain extension methodologies, such as those utilizing methylene (B1212753) malonates which react with carboxylate salts, could also be explored for extending the side chain of carboxylic acid-terminated molecules. aiche.org A one-pot method for carbon-chain extension involving reduction of the carboxylic acid, tosylation, and subsequent reaction with a malonate has also been reported as an efficient strategy. organic-chemistry.org

Synthesis and Investigation of Hybrid Quinolyl-Containing Systems

The development of hybrid molecules, where a quinoline moiety is connected to another pharmacologically active scaffold, represents a significant strategy in medicinal chemistry. This approach aims to create synergistic effects or to modulate the biological activity of the parent molecules. Research in this area has explored the combination of the quinolylacetic acid framework with other cyclic systems, leading to novel chemical entities with potential therapeutic applications.

Quinolyl-Tropolone Hybrids and Their Formation

A notable area of research has been the synthesis of 2-quinolyl-1,3-tropolones. These hybrid compounds are typically prepared through an acid-catalyzed reaction between methylene-active quinolines and 1,2-benzoquinones. scispace.comnih.gov The optimal conditions for this synthesis often involve carrying out the reaction in an acetic acid solution at moderate temperatures, generally between 60 and 80 °C. scispace.com

The reaction involves the interaction of a substituted 2-methylquinoline (B7769805) with a 1,2-benzoquinone (B1198763) derivative. For instance, researchers have utilized 2,8-dimethyl-4,7-dichloroquinoline and its 5-nitro derivative as the quinoline component. scispace.com The 1,2-benzoquinone partners in these reactions have included compounds such as 3,5-di(tert-butyl)-1,2-benzoquinone and 3,4,5,6-tetrachloro-1,2-benzoquinone. scispace.com

The specific products formed can be influenced by the reactants and the reaction conditions. For example, the reaction of 4,7-dichloro-2-methylquinolines with a twofold excess of certain 1,2-benzoquinones leads to the corresponding 2-quinolyl-1,3-tropolones. scispace.com However, side reactions and the formation of multiple products can occur. In one instance, reacting 2,8-dimethyl-4,7-dichloroquinoline with 4,6-diisopropyl-3-nitro-1,2-benzoquinone resulted in two competing processes, yielding a primary tropolone (B20159) product alongside a smaller amount of a secondary tropolone formed via the elimination of nitrous acid and a subsequent 1,3-sigmatropic shift of a hydrogen atom. scispace.com

An alternative synthetic pathway involves refluxing the quinoline reactant with an equivalent amount of the benzoquinone in dioxane. scispace.com This method, when applied to 2,8-dimethyl-4,7-dichloroquinoline and 3,4,5,6-tetrachloro-1,2-benzoquinone, produces a 2-quinolyl-5,6,7-trichloro-1,3-tropolone. scispace.com Interestingly, when the 5-nitro derivative of the quinoline was used under these conditions, a mixture of three different polychloro-substituted tropolones was formed. scispace.com These novel 2-quinolyl-1,3-tropolone derivatives have been investigated for their anti-proliferative activity against various human cancer cell lines. scispace.comnih.govresearchgate.net

Table 1: Synthesis of 2-Quinolyl-1,3-Tropolone Derivatives

| Quinoline Reactant | 1,2-Benzoquinone Reactant | Method | Resulting Tropolone Product(s) | Reference |

|---|---|---|---|---|

| 2,8-Dimethyl-4,7-dichloroquinoline | 3,5-Di(tert-butyl)-1,2-benzoquinone | Method A: Acetic Acid, 60-80°C | 2-(4,7-Dichloro-8-methyl-2-quinolyl)-5,7-di(tert-butyl)-1,3-tropolone | scispace.com |

Heterocycle Conjugates with the Quinolylacetic Acid Scaffold

The strategy of creating hybrid molecules by linking a primary scaffold to other heterocyclic rings is a common approach in drug discovery to develop novel agents. nih.gov This involves synthesizing conjugates that incorporate diverse heterocyclic systems onto a core structure. In the context of quinoline-based compounds, various hybrid heterocycles have been synthesized by combining the quinoline nucleus with other rings like coumarin, pyrazole, and triazine. mdpi.com For instance, research has shown the synthesis of quinolin-4-yl based oxadiazole and triazole derivatives from a quinoline-4-carboxylic acid hydrazide intermediate.

However, a detailed review of the scientific literature did not yield specific examples of heterocycle conjugates that are explicitly built upon the this compound scaffold. While the synthesis of quinoline-heterocycle hybrids is an active area of research, studies focusing specifically on derivatizing the this compound core with other heterocyclic moieties are not prominently reported in the available literature.

In-depth Analysis of this compound in Advanced Chemical Research

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific, published research on the chemical compound This compound (CAS No. 1339388-87-2) within the requested non-biomedical fields of advanced chemical research. While the compound is documented in chemical databases and available from suppliers, detailed studies focusing on its application in ligand chemistry, as a fluorescent probe, in catalysis, or as a synthetic intermediate for supramolecular structures are not present in the accessible scientific domain.

The provided outline requests thorough and detailed research findings for the following specific areas:

Potential Applications in Advanced Chemical Research Excluding Biomedical and Clinical

Intermediates in Complex Organic Synthesis

Role in Multi-Step Organic Transformations

General Context from Related Compounds

While direct information is unavailable, the structural motifs of the molecule—a quinoline (B57606) core and an α-hydroxy acid side chain—are well-studied in other contexts. This allows for a general, theoretical discussion of its potential properties, though it must be emphasized that this is speculative and not based on experimental data for the specific compound .

Potential for Ligand Chemistry: The quinoline moiety contains a nitrogen atom, and the side chain possesses both a hydroxyl and a carboxylic acid group. rroij.com These functional groups are known to act as coordination sites for metal ions. rroij.com In particular, derivatives of 8-hydroxyquinoline (B1678124) are famous for their ability to form stable chelate complexes with a wide variety of metals. rroij.comnih.gov The specific arrangement of the nitrogen and the α-hydroxy acid group in 2-Hydroxy-2-(6-quinolyl)acetic Acid could potentially allow it to act as a bidentate or tridentate ligand, but its actual binding affinity, selectivity for specific metals, and the stability of its complexes remain uncharacterized.

Potential for Fluorescent Applications: The quinoline ring system is an intrinsic fluorophore. researchgate.net The fluorescence properties of quinoline derivatives are often sensitive to their environment, such as solvent polarity and pH, and can be modulated by protonation or coordination to metal ions. nih.gov This forms the basis for their use in chemical sensors. researchgate.net It is conceivable that metal complexation or other interactions involving the side chain of This compound could influence the fluorescence of the quinoline core, creating a potential mechanism for a fluorescent probe. However, no studies have been published to confirm or explore this potential.

Potential for Catalysis and Synthesis: Quinoline-based ligands are employed in various catalytic systems, influencing the reactivity and selectivity of metal centers. researchgate.net Furthermore, functionalized quinolines serve as crucial building blocks in the multi-step synthesis of more complex molecules. nih.gov The α-hydroxy acid functionality can also be a versatile handle for further chemical transformations. The potential of This compound as a catalytic ligand or a synthetic intermediate has not been explored in the literature.

Due to the absence of specific research findings, it is not possible to provide the detailed, data-driven article as requested in the prompt's outline. The generation of content for each specified subsection would require speculation that is not supported by scientifically validated sources for this particular compound.

Applications in Functional Materials Research

The exploration of novel organic molecules for functional materials is a rapidly advancing field. Quinoline derivatives, in general, are known for their robust chemical structures and tunable electronic properties, making them attractive candidates for various applications. These compounds often exhibit fluorescence and are capable of coordinating with metal ions, which are key characteristics for the development of advanced materials.

Design Considerations for Optoelectronic Properties (e.g., OLEDs, sensors)

In the context of sensors, the design often incorporates a recognition site for a specific analyte (e.g., a metal ion or a small molecule) and a signaling unit, which is often a fluorophore. The binding of the analyte to the receptor site induces a change in the electronic properties of the molecule, leading to a detectable change in the fluorescence signal.

While these general principles guide the design of quinoline-based functional materials, the specific design considerations and resulting optoelectronic properties for this compound have not been reported in the available literature.

Integration into Advanced Chemical Sensor Platforms

The integration of sensing molecules into practical sensor platforms requires consideration of factors such as stability, processability, and the interface between the sensing molecule and the transducer. Quinoline derivatives have been incorporated into various sensor formats, including fluorescent probes in solution and as components of solid-state sensors. The ability of the quinoline moiety to act as a chelating agent for metal ions has been a particularly exploited feature in the development of chemical sensors.

However, without specific research on this compound, any discussion on its integration into advanced chemical sensor platforms would be purely speculative. There is no available data on its selectivity, sensitivity, or the optimal methods for its incorporation into a sensor device.

Future Directions and Challenges in 2 Hydroxy 2 6 Quinolyl Acetic Acid Research

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmentally benign processes necessitates the development of green and sustainable methods for synthesizing 2-Hydroxy-2-(6-quinolyl)acetic acid and related quinoline (B57606) derivatives. acs.orgnih.govresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, prompting a shift towards more eco-friendly alternatives. acs.orgnih.govresearchgate.net

Key areas of development in green synthesis include:

Catalysis: The use of nanocatalysts is a promising approach due to their high efficiency, reusability, and ability to function under milder conditions. acs.orgnih.gov Various metal-based nanocatalysts, including those based on copper, gold, and zinc, have been explored for quinoline synthesis. acs.orgijstr.orgrsc.org Organocatalysts, such as p-toluenesulfonic acid, also offer a non-hazardous and efficient alternative. researchgate.net

Alternative Energy Sources: Microwave irradiation and photochemical methods are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netucd.ieacs.org Continuous flow chemistry, in particular, offers enhanced scalability, efficiency, and safety for photochemical reactions. ucd.ieacs.orgnumberanalytics.comresearchgate.netvapourtec.com